Dimethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a phosphonate group, an oxazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring, introduction of the phosphonate group, and subsequent functionalization with aromatic substituents. Common reagents used in these reactions include phosphorus oxychloride, phenethylamine, and chlorobenzyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-FLUOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.
Properties
Molecular Formula |
C20H22ClN2O4P |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O4P/c1-25-28(24,26-2)20-19(22-13-12-15-6-4-3-5-7-15)27-18(23-20)14-16-8-10-17(21)11-9-16/h3-11,22H,12-14H2,1-2H3 |
InChI Key |
LDNBAEBPHGSBAA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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